7-Hexyl-3-methyl-8-nitropurine-2,6-dione

Description

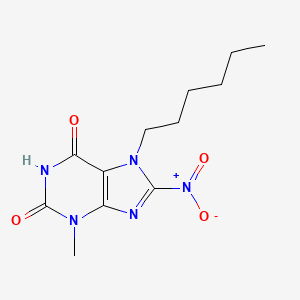

7-Hexyl-3-methyl-8-nitropurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by its unique structure, which includes a hexyl group at the 7th position, a methyl group at the 3rd position, and a nitro group at the 8th position on the purine ring. These modifications confer distinct chemical and biological properties to the compound.

Properties

IUPAC Name |

7-hexyl-3-methyl-8-nitropurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-3-4-5-6-7-16-8-9(13-11(16)17(20)21)15(2)12(19)14-10(8)18/h3-7H2,1-2H3,(H,14,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAAKRTWPXTWQGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1[N+](=O)[O-])N(C(=O)NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hexyl-3-methyl-8-nitropurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative. The process may include:

Alkylation: Introduction of the hexyl group at the 7th position using hexyl bromide in the presence of a base such as potassium carbonate.

Methylation: Addition of a methyl group at the 3rd position using methyl iodide and a strong base like sodium hydride.

Nitration: Introduction of the nitro group at the 8th position using a nitrating agent such as nitric acid in the presence of sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process.

Chemical Reactions Analysis

Types of Reactions

7-Hexyl-3-methyl-8-nitropurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction of the nitro group to an amino group using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a catalyst.

Substitution: The hexyl and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of purine oxides.

Reduction: Formation of 7-hexyl-3-methyl-8-aminopurine-2,6-dione.

Substitution: Formation of various substituted purines depending on the nucleophile used.

Scientific Research Applications

Introduction to 7-Hexyl-3-methyl-8-nitropurine-2,6-dione

This compound is a purine derivative with potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique molecular structure and properties, which facilitate its use in several biochemical and therapeutic contexts.

Medicinal Chemistry

This compound has been studied for its pharmacological properties. Its structural similarity to known purine derivatives allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that nitro-substituted purines can exhibit anticancer properties. A study demonstrated that derivatives of purines with nitro groups could inhibit cell proliferation in cancer cell lines, suggesting that this compound might possess similar effects. The mechanism of action is believed to involve the disruption of nucleic acid synthesis or interference with signaling pathways critical for tumor growth.

Biochemical Research

The compound's ability to act as an analog of natural nucleobases makes it useful in biochemical assays and studies involving nucleic acid interactions.

Case Study: Nucleic Acid Binding

In experimental setups where the binding affinity of various compounds to DNA or RNA is assessed, this compound has been utilized to evaluate its potential as a fluorescent probe. The incorporation of this compound into nucleic acid structures allows for the visualization of binding events through fluorescence spectroscopy.

Agricultural Chemistry

There is emerging interest in the application of purine derivatives as plant growth regulators or herbicides. The unique properties of this compound may allow it to influence plant metabolic pathways.

Case Study: Herbicidal Activity

Preliminary studies have shown that certain nitro-purines can affect plant growth by inhibiting specific enzymes involved in growth regulation. This suggests that further investigation into the herbicidal potential of this compound could lead to new agricultural applications.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Nucleic Acid Binding | Fluorescent probe for DNA/RNA | |

| Herbicidal Potential | Growth inhibition in plants |

Mechanism of Action

The mechanism of action of 7-Hexyl-3-methyl-8-nitropurine-2,6-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, affecting cellular oxidative stress levels. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure but different functional groups.

Theobromine (3,7-dimethylxanthine): Found in cocoa, with similar stimulant properties but less potent than caffeine.

Theophylline (1,3-dimethylxanthine): Used in medicine for its bronchodilator effects.

Uniqueness

7-Hexyl-3-methyl-8-nitropurine-2,6-dione is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other purine derivatives. Its hexyl and nitro groups provide unique properties that can be exploited in various scientific and industrial applications.

Biological Activity

7-Hexyl-3-methyl-8-nitropurine-2,6-dione (CAS No. 203451-41-6) is a purine derivative that has garnered attention for its potential biological activities, including anti-cancer and antimicrobial properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 265.35 g/mol. Its structure features a nitro group and a hexyl side chain, which are believed to contribute to its biological activity.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of DNA damage and apoptosis in cancer cells.

- Antimicrobial Properties : The compound has shown potential against a range of bacterial strains, indicating its utility as an antimicrobial agent.

- Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in nucleotide metabolism, which could further explain its anticancer properties.

The proposed mechanisms through which this compound exerts its effects include:

- DNA Interaction : The compound can intercalate into DNA strands, leading to structural alterations that trigger cellular stress responses.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress by generating ROS, which can damage cellular components and promote apoptosis.

Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Inhibition | Inhibits nucleotide metabolism enzymes |

Case Studies

- Anticancer Efficacy : A study published in Cancer Research demonstrated that treatment with this compound resulted in significant cell death in breast cancer cell lines through apoptosis induction mediated by ROS generation .

- Antimicrobial Testing : A series of assays conducted against common pathogens revealed that the compound exhibited notable antibacterial activity, especially against Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.